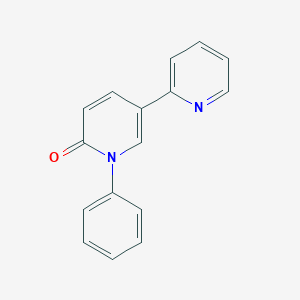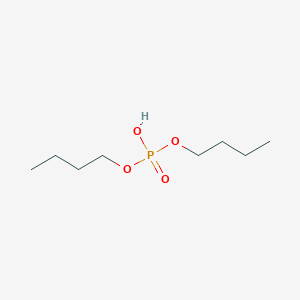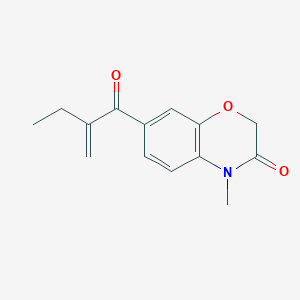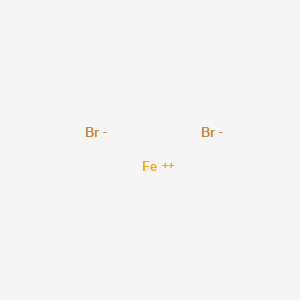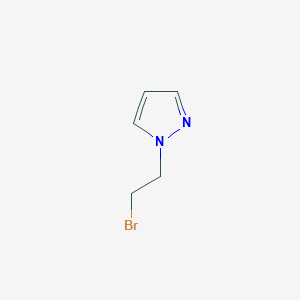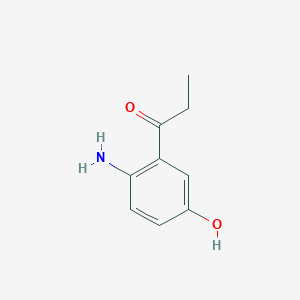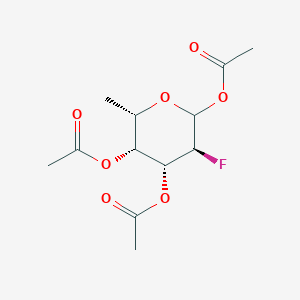
2F-乙酰化岩藻糖
描述
2F-Peracetyl-fucose is an inhibitor of protein fucosylation. It inhibits fucosylation of IgG1 monoclonal antibodies produced by CHO-DG44 cells when used at a concentration of 50 µM. It reduces intracellular GDP-fucose levels in CHO-DG44 cells in a concentration-dependent manner. 2F-Peracetyl-fucose (100 µM) also decreases intracellular fucose levels in A. thaliana seedlings. 2F-Peracetyl-fucose decreases root length in A. thaliana seedlings in a concentration-dependent manner.
科学研究应用
蛋白质岩藻糖基化的抑制
2F-乙酰化岩藻糖: 是一种已知抑制蛋白质岩藻糖基化的物质。 这一过程在各种生物学功能中至关重要,包括细胞信号传导和免疫反应 . 通过抑制岩藻糖基化,研究人员可以研究改变的糖基化模式在癌症和炎症性疾病等疾病中的病理影响。
细胞内 GDP-岩藻糖水平的研究
该化合物已被用于以浓度依赖性方式降低 CHO-DG44 细胞中的细胞内 GDP-岩藻糖水平 . 这种应用在细胞生物学领域具有重要意义,了解 GDP-岩藻糖的作用可以阐明糖基化相关疾病的机制。
农业研究
在植物生物学中,2F-乙酰化岩藻糖已被用于降低拟南芥幼苗中的细胞内岩藻糖水平。 它还会影响根长,这为岩藻糖在植物发育中的作用以及潜在的农业应用提供了见解 .
作用机制
Target of Action
The primary target of 2F-Peracetyl-Fucose is fucosyltransferases . Fucosyltransferases are enzymes that transfer fucose, a hexose sugar, from GDP-fucose to substrates in the process of fucosylation .
Mode of Action
2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative . It acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic . This means that it mimics the natural substrate of the enzyme, GDP-fucose, and competes with it for binding to the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of fucosyltransferases by 2F-Peracetyl-Fucose affects the fucosylation pathways . Fucosylation is a type of glycosylation, which is a post-translational modification where a carbohydrate, in this case, fucose, is attached to a protein. Fucosylation plays a crucial role in various biological processes, including cell signaling, inflammation, and immune response .
Pharmacokinetics
It is noted that the compound is cell-permeable , which suggests that it can readily cross cell membranes and be taken up by cells. This property is crucial for its bioavailability and its ability to exert its inhibitory effect on fucosyltransferases within cells.
Result of Action
The inhibition of fucosyltransferases by 2F-Peracetyl-Fucose leads to changes in the fucosylation patterns of proteins. For example, treatment of HL-60 cells with this inhibitor shows complete abolition of Lewis-X and SLex within 3 days . These are specific types of fucosylated structures on proteins, and their abolition can have significant effects on the functions of these proteins .
生化分析
Biochemical Properties
2F-Peracetyl-Fucose plays a significant role in biochemical reactions. It interacts with enzymes such as fucosyltransferases . The nature of these interactions involves the compound’s uptake and metabolic transformation into a GDP-fucose mimetic, which inhibits the activity of fucosyltransferases .
Cellular Effects
The effects of 2F-Peracetyl-Fucose on various types of cells and cellular processes are profound. For instance, it has been shown to eliminate Lewis-X and SLex in HL-60 cells within three days . It also abolishes P-selectin binding and exhibits faster rolling cells on E-selectin and P-selectin coated surfaces . Even at 200 µM levels, it does not affect cell viability or their doubling time .
Molecular Mechanism
The molecular mechanism of action of 2F-Peracetyl-Fucose involves its transformation into a GDP-fucose mimetic following uptake . This mimetic then inhibits the activity of fucosyltransferases, leading to changes in the glycosylation pattern of proteins .
Temporal Effects in Laboratory Settings
The effects of 2F-Peracetyl-Fucose change over time in laboratory settings. For example, treatment with this compound has been shown to completely eliminate Lewis-X and SLex in HL-60 cells within three days .
Metabolic Pathways
2F-Peracetyl-Fucose is involved in the fucosylation metabolic pathway . It interacts with enzymes such as fucosyltransferases and undergoes metabolic transformation into a GDP-fucose mimetic .
Transport and Distribution
2F-Peracetyl-Fucose is transported into cells where it undergoes metabolic transformation into a GDP-fucose mimetic
属性
IUPAC Name |
[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJLBVULJFLKN-VLCHEQJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2F-Peracetyl-Fucose in inhibiting fucosylation?
A1: 2F-Peracetyl-Fucose acts as an inhibitor of fucosyltransferases, the enzymes responsible for attaching fucose residues to glycoproteins or glycolipids. [, ] While the exact mechanism is not fully detailed in the provided papers, it likely acts as a competitive inhibitor, mimicking the natural substrate (GDP-fucose) and preventing the transfer of fucose to the growing glycan chain.
Q2: What are the observed effects of 2F-Peracetyl-Fucose on cell behavior in the context of cancer?
A2: In the study on non-small cell lung cancer (NSCLC), 2F-Peracetyl-Fucose demonstrated an inhibitory effect on TGFβ signaling. [] Specifically, it suppressed TGFβ-mediated phosphorylation and nuclear translocation of Smad3, a key downstream effector of the TGFβ pathway. This inhibition, in turn, resulted in decreased NSCLC cell migration and invasion in vitro and attenuated metastatic capacity in vivo.
Q3: Has 2F-Peracetyl-Fucose been investigated in the context of tissue regeneration, and if so, what were the findings?
A3: Yes, a study on planarian head regeneration investigated the role of fucosylation using 2F-Peracetyl-Fucose. [] Treatment with the inhibitor significantly retarded head regeneration, indicating that fucosylation is important for this process. Interestingly, supplementing with L-fucose, the precursor to GDP-fucose, could rescue the inhibitory effect and even stimulate regeneration. This suggests that 2F-Peracetyl-Fucose specifically targets the fucosylation pathway during regeneration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
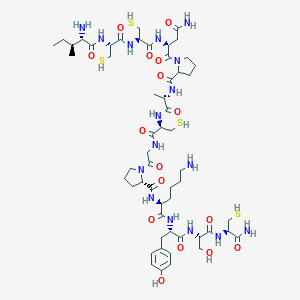
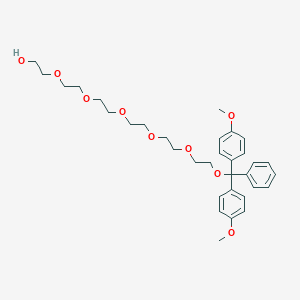
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)
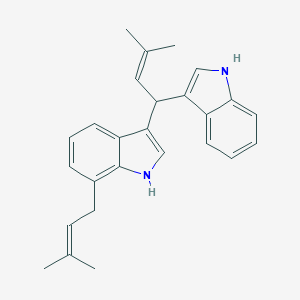
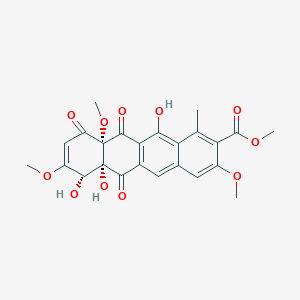
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
